molecular formula C18H21ClN4O3S2 B2999076 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879945-02-5

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2999076
CAS No.: 879945-02-5
M. Wt: 440.96
InChI Key: YXSUVLVPCWZRFR-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide features a pyrimidine core with three key substituents:

  • 5-Chloro group: Enhances electron-withdrawing properties and influences binding affinity.
  • 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl carboxamide: The sulfonyl-linked 2-methylpiperidine moiety introduces steric bulk and modulates solubility and target engagement.

This scaffold is designed for pharmacological applications, with structural analogs often varying in substituent groups to optimize properties like potency, selectivity, and pharmacokinetics .

Properties

IUPAC Name

5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c1-12-5-3-4-10-23(12)28(25,26)14-8-6-13(7-9-14)21-17(24)16-15(19)11-20-18(22-16)27-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSUVLVPCWZRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide, identified by its CAS number 879945-02-5, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₈H₂₁ClN₄O₃S₂
  • Molecular Weight : 441.0 g/mol
  • Structure : The compound features a pyrimidine core substituted with a chloro group and a sulfonamide moiety, which is characteristic of many biologically active compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can interfere with metabolic pathways in pathogenic organisms, making it a candidate for antibacterial and antifungal therapies .
  • Antibacterial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against several strains, including Escherichia coli and Staphylococcus aureus. This is particularly relevant in the context of rising antibiotic resistance .
  • Anticancer Potential : Research has suggested that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines warrant further investigation .

Biological Activity Data

Activity Type Tested Organisms/Systems Results
AntibacterialE. coli, S. aureusSignificant inhibition observed
Enzyme InhibitionAcetylcholinesteraseIC50 values indicating potent inhibition
AnticancerVarious cancer cell linesInduction of apoptosis in treated cells

Case Studies

  • Antimicrobial Efficacy : A study conducted by Aziz-ur-Rehman et al. (2020) evaluated the antibacterial activity of synthesized derivatives similar to this compound. Results indicated that modifications to the piperidine ring enhanced the antimicrobial potency against both Gram-positive and Gram-negative bacteria .
  • Enzyme Binding Studies : In silico studies have shown that the compound binds effectively to bovine serum albumin (BSA), suggesting potential for drug delivery applications and stability in biological systems .
  • Cancer Cell Studies : In vitro assays demonstrated that the compound could inhibit proliferation in several cancer cell lines, although further studies are needed to elucidate the precise pathways involved .

Comparison with Similar Compounds

Modifications to the Sulfanyl Group

Compound ID Sulfanyl Substituent Key Differences Molecular Formula Molecular Weight Reference
Target Compound Methyl Baseline for comparison C₁₈H₂₀ClN₅O₃S₂ 461.96
874399-32-3 Isopropyl Increased steric bulk; reduced solubility C₂₀H₂₅ClN₄O₃S₂ 469.02
838813-98-2 Ethyl Moderate lipophilicity C₁₉H₂₁ClN₆O₃S₂ 488.05
D054-0463 Ethyl Paired with difluoromethoxy phenyl C₁₄H₁₂ClF₂N₃O₂S 383.78

Implications :

  • Isopropyl () may hinder metabolic clearance but reduce aqueous solubility.
  • Ethyl () balances lipophilicity and metabolic stability.

Variations in the Sulfonyl-Linked Moieties

Compound ID Sulfonyl Group Structural Impact Molecular Formula Reference
Target Compound 2-Methylpiperidin-1-yl Optimal steric fit for target binding C₁₈H₂₀ClN₅O₃S₂
1181866-94-3 4-Methylpiperazine-1-carbonyl Increased polarity; altered H-bonding C₁₉H₂₂ClN₅O₂S
D054-0204 Ethyl(phenyl)sulfamoyl Enhanced aromatic interactions C₂₀H₁₉ClN₄O₃S₂
N/A (Morpholin-4-yl derivative) Morpholin-4-yl Polar oxygen atom improves solubility C₂₂H₂₃BrN₄O₃S₂

Implications :

  • Morpholine () offers hydrogen-bonding capacity, favoring target engagement in hydrophilic environments.

Substituent Positional Isomerism

Compound ID Piperidine Methyl Position Activity Impact Reference
Target Compound 2-Methyl Optimal conformation for receptor binding
3-Methylpiperidin-1-yl analog 3-Methyl Altered steric profile; reduced potency

Implications :

Core Pyrimidine Modifications

Compound ID Pyrimidine Substituent Key Feature Reference
Target Compound 5-Chloro, 2-(methylsulfanyl) Standard scaffold
LDK378 (ALK inhibitor) 5-Chloro, 2,4-diamine Clinical efficacy in ALK-positive cancers
Brominated analog 5-Bromo, morpholin-4-yl Enhanced halogen bonding

Implications :

  • Bromine substitution () increases van der Waals interactions but may alter metabolic pathways.
  • 2,4-Diamine () in LDK378 demonstrates how pyrimidine modifications drive kinase inhibition.

Key Research Findings

  • Solubility vs. Potency : Ethylsulfanyl and morpholinyl groups improve aqueous solubility but may reduce membrane permeability compared to methyl/piperidine analogs .
  • Metabolic Stability : Fluorinated substituents (e.g., difluoromethoxy in ) enhance resistance to oxidative metabolism .
  • In Vivo Efficacy : Structural optimizations in analogs like LDK378 highlight the importance of balancing steric bulk and electronic effects for clinical success .

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